N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as n-benzyl-2-phenylethylamine (nbpea) derivatives, have been shown to affect theserotonin 5-HT2A receptors , which are commonly associated with various cognitive, affective (e.g., depression), and psychotic (e.g., schizophrenia) disorders .
Mode of Action
It’s known that similar compounds interact with their targets, such as the serotonin 5-ht2a receptors, to exert overt cns effects . In rodents, the activation of 5-HT2A receptors causes a characteristic “head twitch” response .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. Neurochemical analyses reveal reduced brain norepinephrine by all four drugs, and (except 34H-NBCl) - reduced dopamine and serotonin levels . We also found reduced turnover rates for all three brain monoamines but unaltered levels of their respective metabolites .
Result of Action
The compound’s action results in molecular and cellular effects that are reflected in the behavior of the organism. For example, in zebrafish, the novel tank test behavioral data indicate anxiolytic-like effects of 24H-NBOMe (F) and 34H-NBOMe- (F) .
Properties
IUPAC Name |
N-benzyl-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-17(21-13-15-7-3-1-4-8-15)14-25-19(28)18(27)24-12-11-23(20(24)22-25)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWADTYYJSRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.